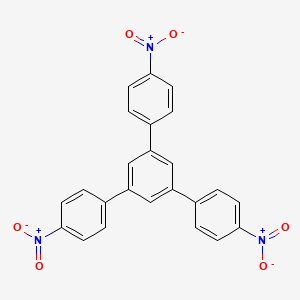

1,3,5-Tris(4-nitrophenyl)benzene

説明

特性

IUPAC Name |

1,3,5-tris(4-nitrophenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15N3O6/c28-25(29)22-7-1-16(2-8-22)19-13-20(17-3-9-23(10-4-17)26(30)31)15-21(14-19)18-5-11-24(12-6-18)27(32)33/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJMOUZZEAVLLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15N3O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,3,5-Tris(4-nitrophenyl)benzene chemical structure and properties

An In-depth Technical Guide to 1,3,5-Tris(4-nitrophenyl)benzene

Introduction

This compound (TNPB) is a symmetrical aromatic compound characterized by a central benzene (B151609) ring substituted with three 4-nitrophenyl groups at the 1, 3, and 5 positions. Its well-defined structure and the presence of electron-withdrawing nitro groups make it a molecule of significant interest in materials science and biochemical research. TNPB serves as a crucial building block for the synthesis of functional porous materials and has demonstrated potential as an inhibitor of protein aggregation. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications.

Chemical Structure and Identification

The core of TNPB is a 1,3,5-trisubstituted benzene ring. Each substituent is a phenyl group that is itself substituted at the para-position with a nitro group (-NO₂).

A Comprehensive Technical Guide to the Synthesis of 1,3,5-Tris(4-nitrophenyl)benzene from 4-Nitroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,3,5-Tris(4-nitrophenyl)benzene, a crucial building block in materials science and a potent inhibitor of amyloid fibril formation in biochemical research.[1] The primary and most common synthetic route involves the acid-catalyzed self-condensation, or cyclotrimerization, of 4-nitroacetophenone.[1][2] This document details the reaction mechanism, experimental protocols, and key data associated with this synthesis.

Reaction Mechanism: Acid-Catalyzed Cyclotrimerization

The synthesis proceeds via an acid-catalyzed aldol-type condensation of three molecules of 4-nitroacetophenone. The reaction is initiated by the protonation of the carbonyl oxygen of a 4-nitroacetophenone molecule by a strong acid catalyst, such as trifluoromethanesulfonic acid (triflic acid). This protonation increases the electrophilicity of the carbonyl carbon and facilitates the formation of an enol intermediate. The enol of one molecule then acts as a nucleophile, attacking the protonated carbonyl of a second molecule. This process repeats, followed by dehydration and cyclization to form the stable aromatic core of this compound.

Caption: Acid-catalyzed cyclotrimerization of 4-nitroacetophenone.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound using triflic acid as a catalyst.[1]

2.1. Materials and Equipment

-

Reactants: See Table 1 for details.

-

Solvents: Toluene (B28343), N,N-dimethylformamide (DMF), Ethanol.

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, filtration apparatus (e.g., Büchner funnel), Celite for filtration (optional).

2.2. Synthesis Procedure

-

To a round-bottom flask, add 4-nitroacetophenone (10 g, 60.5 mmol) and toluene (40 mL).

-

While stirring, add trifluoromethanesulfonic acid (400 μL) to the mixture.

-

Heat the mixture to reflux and maintain for 48 hours. A black solid is expected to form.

-

Cool the reaction mixture to room temperature.

-

Filter the black solid and wash it with toluene (15 mL).

2.3. Purification Procedure

-

Suspend the crude solid in N,N-dimethylformamide (60 mL) and heat to reflux for 20 minutes.

-

Filter the hot solution and wash the collected solid with hot N,N-dimethylformamide (20 mL).

-

Repeat the reflux and filtration step with an additional 60 mL of N,N-dimethylformamide.

-

The resulting solid is this compound.

Data Presentation

Quantitative data for the reactants and the product are summarized in the tables below.

Table 1: Reactant Properties

| Compound | Formula | Molar Mass ( g/mol ) | Role |

|---|---|---|---|

| 4-Nitroacetophenone | C₈H₇NO₃ | 165.15 | Starting Material |

| Trifluoromethanesulfonic Acid | CF₃SO₃H | 150.08 | Catalyst |

| Toluene | C₇H₈ | 92.14 | Solvent |

| N,N-dimethylformamide | C₃H₇NO | 73.09 | Purification Solvent |

Table 2: Product Characterization

| Property | Value |

|---|---|

| Product Name | This compound |

| Molecular Formula | C₂₄H₁₅N₃O₆ |

| Molar Mass ( g/mol ) | 441.39[1][3] |

| Appearance | White to light yellow solid[4] |

| Melting Point (°C) | 151–152[4] |

Table 3: Spectroscopic Data for this compound[4]

| Technique | Data |

|---|---|

| IR (KBr, cm⁻¹) | 3043, 1595, 1489, 1379, 1085, 1007, 849 |

| ¹H NMR (CDCl₃, δ) | 7.56 (d, J=8.1 Hz, 6H), 7.62 (d, J=8.2 Hz, 6H), 7.70 (s, 3H) |

| ¹³C NMR (125 MHz, CDCl₃, δ) | 122.3, 125.0, 128.9, 132.1, 139.7, 141.6 |

Experimental Workflow

The overall experimental workflow, from the initial setup to the final purified product, is illustrated in the diagram below.

Caption: Workflow for the synthesis and purification of the target compound.

Applications in Research and Development

This compound is a molecule of significant interest in multiple scientific domains:

-

Biochemical Research: It serves as a powerful inhibitor of amyloid fibril formation.[1] The electron-withdrawing nitro groups enhance its interaction with aromatic residues in amyloidogenic proteins, preventing their self-assembly into toxic oligomers, which is a key pathological feature of diseases like Alzheimer's and Parkinson's.[1]

-

Materials Science: This compound is a vital precursor for creating nitrogen-doped microporous carbon materials (N-MCs).[1] These materials show excellent performance in CO₂ capture and H₂ adsorption, making them relevant for environmental and energy storage applications.[1] It is also a versatile building block for novel metal-organic frameworks (MOFs).[1]

-

Synthetic Chemistry: The nitro groups can be readily reduced to amino groups to produce 1,3,5-Tris(4-aminophenyl)benzene (TAPB).[1][2] TAPB is a key monomer used in the synthesis of microporous polyimides for gas separation membranes.[1]

Safety Considerations

-

4-Nitroacetophenone: Handle with care, as it is a solid that can be irritating.

-

Trifluoromethanesulfonic Acid (Triflic Acid): This is a very strong and corrosive acid. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Toluene and DMF: These are flammable solvents with potential health hazards. Use in a well-ventilated area or a fume hood.

-

Refluxing: All heating and refluxing operations should be conducted with appropriate care to avoid solvent ignition and ensure proper condenser function.

Conclusion

The acid-catalyzed cyclotrimerization of 4-nitroacetophenone is an effective method for synthesizing this compound. This guide provides a robust framework, from the underlying chemical mechanism to a detailed experimental protocol and purification strategy. The resulting product is a high-value compound with significant applications in both the life sciences and materials science, underscoring the importance of this synthetic route for advanced research and development.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. Synthesis and structural, electrochemical and photophysical studies of triferrocenyl-substituted 1,3,5-triphenylbenzene: a cyan-light emitting molecul ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D0DT02948C [pubs.rsc.org]

- 3. This compound | C24H15N3O6 | CID 2748882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

Spectroscopic data for 1,3,5-Tris(4-nitrophenyl)benzene (¹H NMR, ¹³C NMR, IR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3,5-Tris(4-nitrophenyl)benzene, a molecule of significant interest in materials science and biochemical research. The compound is notable for its applications as a precursor to functional porous materials and as an inhibitor of amyloid fibril formation, which is relevant to the study of protein aggregation diseases.[1] This document presents its characteristic ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopic data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum was recorded in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.70 | Singlet (s) | - | 3H | Protons on the central benzene (B151609) ring |

| 7.62 | Doublet (d) | 8.2 | 6H | Aromatic protons on the nitrophenyl groups |

| 7.56 | Doublet (d) | 8.1 | 6H | Aromatic protons on the nitrophenyl groups |

Table 1: ¹H NMR Spectroscopic Data for this compound.[2]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum was acquired in CDCl₃ at 125 MHz.

| Chemical Shift (δ) ppm | Assignment |

| 122.3 | Aromatic CH on nitrophenyl groups |

| 125.0 | Aromatic CH on nitrophenyl groups |

| 128.9 | Aromatic CH on the central benzene ring |

| 132.1 | Quaternary carbon on the central benzene ring |

| 139.7 | Quaternary carbon on the nitrophenyl groups attached to the central ring |

| 141.6 | Quaternary carbon on the nitrophenyl groups attached to the nitro group |

Table 2: ¹³C NMR Spectroscopic Data for this compound.[2]

IR (Infrared) Spectroscopy Data

The IR spectrum was obtained using a potassium bromide (KBr) pellet.

| Wavenumber (ṽ) cm⁻¹ | Assignment |

| 3043 | C-H stretching (aromatic) |

| 1595 | C=C stretching (aromatic) |

| 1489 | C=C stretching (aromatic) |

| 1379 | N-O symmetric stretching (nitro group) |

| 1085 | In-plane C-H bending |

| 1007 | In-plane C-H bending |

| 849 | Out-of-plane C-H bending |

Table 3: Infrared (IR) Absorption Data for this compound.[2]

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

General Considerations

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Deuterated solvents for NMR spectroscopy were used without further purification.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

For ¹H NMR, accurately weigh 5-25 mg of this compound.[3] For ¹³C NMR, a higher concentration of 20-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[3][4]

-

The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean vial.[2][3][4] Gentle vortexing or sonication can aid in complete dissolution.[4]

-

Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.[2]

-

-

Data Acquisition :

-

The homogeneous solution is carefully transferred into a 5 mm NMR tube using a pipette, ensuring the liquid level is between 4.0 and 5.0 cm from the bottom.[4]

-

The exterior of the NMR tube is cleaned to remove any contaminants before being placed in the spectrometer's spinner turbine.[4]

-

¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a 300 MHz or 500 MHz instrument, at room temperature.[2] The instrument is tuned, locked onto the deuterium (B1214612) signal of the solvent, and shimmed to optimize the magnetic field homogeneity.

-

Infrared (IR) Spectroscopy

The spectrum for the solid sample was obtained using the KBr pellet technique.[2]

-

Sample Preparation (KBr Pellet) :

-

A small amount of the solid sample (1-2 mg) is mixed with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

The mixture is thoroughly ground to a fine powder using an agate mortar and pestle to ensure the particles are smaller than the wavelength of the incident IR radiation, which minimizes scattering.[5]

-

The powdered mixture is then compressed in a die under high pressure to form a thin, transparent or translucent pellet.[6]

-

-

Data Acquisition :

-

A background spectrum of the empty sample compartment is collected.

-

The KBr pellet is placed in the sample holder of an FT-IR spectrophotometer.

-

The IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.[2]

-

Logical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Workflow for Spectroscopic Characterization.

References

An In-depth Technical Guide to 1,3,5-Tris(4-nitrophenyl)benzene: Properties, Synthesis, and its Role as an Amyloid Fibril Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological applications of 1,3,5-Tris(4-nitrophenyl)benzene. The content herein is curated for professionals in the fields of chemical synthesis, materials science, and neurodegenerative disease research, with a focus on its emerging role as a potent inhibitor of amyloid fibril formation, a key pathological hallmark in diseases such as Alzheimer's.

Core Compound Properties

This compound is a symmetrical aromatic compound characterized by a central benzene (B151609) ring substituted with three 4-nitrophenyl groups at the 1, 3, and 5 positions. This substitution pattern, particularly the presence of the electron-withdrawing nitro groups, is crucial to its chemical reactivity and biological activity.

| Property | Value |

| Molecular Formula | C₂₄H₁₅N₃O₆[1] |

| Molecular Weight | 441.4 g/mol [1] |

| Appearance | Yellow to brown solid |

| CAS Number | 29102-61-2 |

Synthesis and Characterization

The primary synthetic route to this compound is the acid-catalyzed self-condensation (cyclotrimerization) of 4-nitroacetophenone.[2] This reaction involves the formation of a central benzene ring from three molecules of the acetophenone (B1666503) precursor.

Experimental Protocols

Synthesis of this compound via Triflic Acid Catalysis [2]

-

A mixture of 4-nitroacetophenone (10 g, 60.5 mmol) and trifluoromethanesulfonic acid (triflic acid, 400 μL) in toluene (B28343) (40 mL) is refluxed for 48 hours.

-

The resulting black solid is collected by filtration and washed with toluene (15 mL).

-

The solid is then suspended in N,N-dimethylformamide (DMF, 60 mL) and refluxed for 20 minutes.

-

The hot solution is filtered, and the collected solid is washed with hot DMF (20 mL).

-

This reflux and filtration step in DMF is repeated to further purify the product.

Characterization

The synthesized compound is typically characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Observed Data |

| Melting Point | 151–152 ºC |

| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 3043, 1595, 1489, 1379, 1085, 1007, 849 |

| ¹H NMR (CDCl₃, δ) | 7.56 (d, J=8.1 Hz, 6H), 7.62 (d, J=8.2 Hz, 6H), 7.70 (s, 3H) |

| ¹³C NMR (CDCl₃, δ) | 122.3, 125.0, 128.9, 132.1, 139.7, 141.6 |

Synthesis Workflow

Application in Amyloid Fibril Inhibition

A significant application of this compound is in the study of neurodegenerative diseases, where it has been identified as a potent inhibitor of amyloid fibril formation.[2] Amyloid fibrils are insoluble protein aggregates that are pathological hallmarks of diseases like Alzheimer's and Parkinson's.

The mechanism of inhibition is believed to be a competitive interaction between the 1,3,5-triphenylbenzene (B1329565) core of the molecule and the aromatic residues within amyloidogenic proteins, such as hen egg white lysozyme (B549824) (HEWL), a commonly used model protein.[2] This interaction disrupts the self-assembly process that leads to the formation of toxic oligomers and fibrils. The electron-withdrawing nature of the para-nitro groups enhances this inhibitory effect compared to derivatives with electron-donating groups.

Proposed Mechanism of Action

References

An In-depth Technical Guide to 1,3,5-Tris(4-nitrophenyl)benzene (CAS Number: 29102-61-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, hazards, and biological activities of 1,3,5-Tris(4-nitrophenyl)benzene. The information is curated to support research and development activities, with a focus on data presentation, experimental methodologies, and mechanistic understanding.

Chemical Identity and Physicochemical Properties

This compound is a symmetrical aromatic compound with the chemical formula C₂₄H₁₅N₃O₆. Its structure is characterized by a central benzene (B151609) ring substituted with three 4-nitrophenyl groups at the 1, 3, and 5 positions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 29102-61-2 | [1][2] |

| Molecular Formula | C₂₄H₁₅N₃O₆ | [1][2] |

| Molecular Weight | 441.39 g/mol | [1][2] |

| Appearance | Yellow to brown solid/crystal or powder | [3] |

| Melting Point | 151-152 °C or 222-226 °C | |

| Solubility | Soluble in organic solvents (e.g., alcohols, esters, chlorinated hydrocarbons); Insoluble in water. | |

| Storage Temperature | 2-8°C | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| Infrared (IR) | Characteristic peaks for aromatic C-H stretching (~3043 cm⁻¹), aromatic C=C stretching (~1595, 1489 cm⁻¹), and nitro group (NO₂) vibrations (~1379 cm⁻¹). |

| Proton Nuclear Magnetic Resonance (¹H NMR) | Signals corresponding to the aromatic protons of the central and peripheral benzene rings. |

Hazards and Safety Information

Table 3: Hazard Identification and Safety Precautions

| Hazard Category | GHS Classification | Precautionary Measures |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant. |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | P264: Wash skin thoroughly after handling. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

| Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. |

Biological Activity: Inhibition of Amyloid Fibril Formation

A significant area of research interest for this compound is its potential as an inhibitor of amyloid fibril formation. Amyloid aggregation is a pathological hallmark of several neurodegenerative diseases. This compound has been shown to interfere with the self-assembly of proteins, such as hen egg white lysozyme (B549824) (HEWL), into amyloid fibrils. The proposed mechanism involves the competitive interaction of the triphenylbenzene core with aromatic residues on the protein, thereby preventing the protein-protein interactions necessary for aggregation.

Signaling Pathway: Inhibition of Protein Aggregation

The inhibitory action of this compound can be conceptualized as a competitive process that diverts protein monomers from the amyloidogenic pathway.

References

A Comprehensive Technical Guide to 1,3,5-Tris(4-nitrophenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3,5-Tris(4-nitrophenyl)benzene, a pivotal compound in biochemical research and materials science. This document details its chemical properties, synthesis, and key applications, supported by experimental data and procedural outlines.

Nomenclature and Chemical Identity

The formal IUPAC name for the compound is This compound [1]. It is a symmetrical aromatic compound characterized by a central benzene (B151609) ring substituted with three 4-nitrophenyl groups at the 1, 3, and 5 positions.

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 29102-61-2[2][3] |

| Molecular Formula | C₂₄H₁₅N₃O₆[2][3] |

| Molecular Weight | 441.39 g/mol [3] |

| InChI Key | GCJMOUZZEAVLLT-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)--INVALID-LINK--[O-])C4=CC=C(C=C4)--INVALID-LINK--[O-])--INVALID-LINK--[O-][1] |

Physicochemical and Spectroscopic Data

The compound's properties are well-documented, making it a reliable building block in various synthetic applications.

Table 2.1: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to Yellow/Brown Solid | [3][4] |

| Melting Point | 151–152 °C | [4] |

| Storage Temperature | 2-8°C | [3] |

| Topological Polar Surface Area | 137.46 Ų | [1][5] |

Table 2.2: Spectroscopic Data

| Technique | Data |

| **FT-IR (KBr, cm⁻¹) ** | νₘₐₓ= 3043 (aromatic C-H), 1595 (aromatic C=C), 1489 (aromatic C=C), 1379 (nitro group N-O stretch)[2][4] |

| ¹H NMR (CDCl₃, 500 MHz) | δ = 7.70 (s, 3H), 7.62 (d, J=8.2 Hz, 6H), 7.56 (d, J=8.1 Hz, 6H)[4] |

| ¹³C NMR (CDCl₃, 125 MHz) | δ = 141.6, 139.7, 132.1, 128.9, 125.0, 122.3[4] |

Experimental Protocols

Detailed methodologies for the synthesis and subsequent reduction of this compound are provided below.

Synthesis via Acid-Catalyzed Cyclotrimerization

The most common route for synthesizing this compound is the acid-catalyzed cyclotrimerization of 4-nitroacetophenone[2][6]. This process involves the self-condensation of three ketone molecules.

Protocol:

-

A mixture of 4-nitroacetophenone (10 g, 60.5 mmol) and trifluoromethanesulfonic acid (triflic acid, 400 μL) is prepared in toluene (B28343) (40 mL).

-

The reaction mixture is heated to reflux for 48 hours[2].

-

Progress is monitored via Thin-Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled, and the resulting precipitate is collected.

-

The solid is washed and dried to yield the final product.

Caption: Synthesis workflow for this compound.

Reduction to 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

The nitro groups of the title compound can be efficiently reduced to form 1,3,5-Tris(4-aminophenyl)benzene (TAPB), a valuable monomer in polymer chemistry.

Protocol:

-

A mixture of this compound (3 g, 6.80 mmol) and 10 wt. % Palladium on carbon (600 mg) is suspended in ethanol (B145695) (60 mL)[2].

-

The mixture is heated to reflux, and hydrazine (B178648) hydrate (B1144303) (9 mL) is added dropwise[2].

-

The reaction is refluxed overnight[2].

-

After completion, the hot reaction mixture is filtered through celite to remove the catalyst.

-

The filtrate is cooled to -24°C for 3 hours to induce precipitation.

-

The bright-yellow solid precipitate (TAPB) is collected by filtration, washed with cold ethanol (10 mL), and dried in air for 24 hours. This method typically yields the product in high purity (87% yield)[2].

Caption: Reaction pathway for the reduction of TNPB to TAPB.

Key Applications

The unique structure of this compound makes it a versatile molecule for both therapeutic and materials science applications.

Biochemical Research: Inhibition of Amyloid Fibril Formation

In the field of drug development, this compound serves as a potent inhibitor of amyloid fibril formation, a pathological hallmark of neurodegenerative diseases like Alzheimer's and Parkinson's.[2] The mechanism involves the competitive interaction of its triphenylbenzene core with aromatic residues in amyloidogenic proteins, such as hen egg white lysozyme (B549824) (HEWL).[2] This interaction disrupts the self-assembly process that leads to the formation of toxic oligomers and fibrils.[2] The electron-withdrawing nature of the para-nitro groups enhances this inhibitory effect compared to derivatives with electron-donating groups.[2]

Caption: Mechanism of amyloid fibril inhibition.

Materials Science: Precursor for Porous Materials

This compound is a critical precursor for creating nitrogen-doped microporous carbon materials (N-MCs).[2] When reacted with nitrogen-rich compounds like melamine, it can form azo-linked polymers. Subsequent calcination of these polymers yields carbon materials with uniform and tunable pore sizes.[2] These N-MCs exhibit excellent performance in CO₂ capture, showing high uptake capacity and selectivity over N₂. They also show promise for H₂ adsorption, making them relevant for energy storage and environmental applications.[2]

This guide consolidates critical information on this compound, providing a foundation for its application in advanced research and development. Its well-defined structure and versatile reactivity ensure its continued importance in creating novel functional materials and therapeutic agents.

References

- 1. This compound | C24H15N3O6 | CID 2748882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|Research Chemical [benchchem.com]

- 3. 1, 3, 5-Tris(4-nitrophenyl)benzene CAS#: 29102-61-2 [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 1, 3, 5-Tris(4-nitrophenyl)benzene | CAS#:29102-61-2 | Chemsrc [chemsrc.com]

- 6. Synthesis and structural, electrochemical and photophysical studies of triferrocenyl-substituted 1,3,5-triphenylbenzene: a cyan-light emitting molecul ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D0DT02948C [pubs.rsc.org]

Thermal Stability and Melting Point of 1,3,5-Tris(4-nitrophenyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and melting point of 1,3,5-Tris(4-nitrophenyl)benzene, a molecule of significant interest in materials science and medicinal chemistry. Due to its highly conjugated and nitrated structure, understanding its thermal properties is crucial for its application in the development of novel materials and as a scaffold in drug design.

Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₂₄H₁₅N₃O₆ and a molecular weight of 441.39 g/mol . Its structure, characterized by a central benzene (B151609) ring symmetrically substituted with three 4-nitrophenyl groups, imparts a high degree of thermal stability.

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₅N₃O₆ | [1] |

| Molecular Weight | 441.39 g/mol | [1] |

| CAS Number | 29102-61-2 | [1][2][3] |

While specific, experimentally determined quantitative data for the melting point and thermal decomposition of this compound is not widely available in the public domain, the following sections detail the standard methodologies for determining these crucial parameters.

Experimental Protocols for Thermal Analysis

The thermal stability and melting point of aromatic nitro compounds like this compound are typically determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset of thermal decomposition.

Methodology:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert crucible, commonly made of alumina (B75360) or platinum. To ensure the sample is representative of the bulk material, it should be a homogenous, fine powder.

-

Instrument Setup: The TGA instrument is calibrated for temperature and mass. An inert atmosphere, typically nitrogen or argon, is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Thermal Program: The sample is heated at a constant rate, for example, 10 °C/min, over a temperature range that encompasses the expected decomposition, such as from 30 °C to 600 °C.

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition (Tonset) is determined from this curve, representing the temperature at which significant mass loss begins.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is the primary technique for determining the melting point and enthalpy of fusion.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials like indium. An inert gas purge is maintained.

-

Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves heating the sample at a constant rate, such as 5 or 10 °C/min, through its expected melting range.

-

Data Analysis: The DSC thermogram shows heat flow as a function of temperature. An endothermic peak indicates melting. The melting point (Tm) is typically taken as the onset temperature or the peak maximum of this endotherm. The area under the peak corresponds to the enthalpy of fusion (ΔHf).

Logical Workflow for Thermal Characterization

The following diagram illustrates the logical workflow for the comprehensive thermal characterization of a compound like this compound.

Caption: Workflow for determining the thermal properties of this compound.

This guide provides the foundational knowledge and standardized methodologies for assessing the thermal stability and melting point of this compound. For specific applications, it is imperative to perform these experimental analyses to obtain precise and reliable data.

References

Solubility Profile of 1,3,5-Tris(4-nitrophenyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3,5-Tris(4-nitrophenyl)benzene in common organic solvents. Due to a lack of extensive quantitative solubility data in publicly available literature, this document focuses on a qualitative solubility profile derived from synthesis and purification methodologies. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid compound like this compound is provided, alongside a visual representation of the experimental workflow.

Core Compound Information

This compound is a symmetrical aromatic compound with the chemical formula C₂₄H₁₅N₃O₆.[1][2] Its structure consists of a central benzene (B151609) ring substituted at the 1, 3, and 5 positions with 4-nitrophenyl groups. This compound serves as a valuable building block in various fields, including the study of protein aggregation diseases and the synthesis of functional porous materials.[3]

Qualitative Solubility Profile

Table 1: Qualitative Solubility of this compound in Selected Solvents

| Solvent | Solvent Type | Qualitative Solubility | Rationale/Evidence |

| Ethanol | Polar Protic | Sparingly soluble to insoluble at room temperature; solubility likely increases with heating. | Used as a washing solvent for the crude product during synthesis to remove impurities, suggesting limited solubility of the final product, especially in cold ethanol.[3] |

| Dichloromethane (DCM) | Chlorinated | Likely soluble to some extent. | The precursor for a related compound, 1,3,5-Tri(4-acetylphenyl)benzene, is dissolved in DCM during its synthesis, suggesting the structurally similar this compound may also have some solubility in chlorinated solvents.[4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely soluble. | High-polarity aprotic solvents like DMSO are often effective in dissolving large, polarizable molecules. A related compound, 1,3,5-Triisopropylbenzene, shows significant solubility in DMSO.[5] |

| Tetrahydrofuran (THF) | Polar Aprotic | Likely soluble. | THF is a good solvent for a wide range of organic compounds. |

| Hexane | Nonpolar | Likely insoluble. | The high polarity imparted by the three nitro groups makes it unlikely to be soluble in nonpolar aliphatic solvents. |

| Toluene | Aromatic | Potentially sparingly soluble. | While aromatic, the polarity mismatch with the nitro groups may limit solubility. |

| Water | Polar Protic | Insoluble. | As a large organic molecule with significant nonpolar surface area, it is expected to be immiscible with water.[5] |

Experimental Protocol for Solubility Determination

The following is a generalized, robust protocol for determining the equilibrium solubility of a solid compound such as this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 μm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Scintillation vials or other suitable sealed containers

2. Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.

-

-

Equilibration:

-

In a series of vials, add an excess amount of solid this compound to a known volume of the solvent. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a filter.

-

Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using a suitable analytical technique (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the given temperature.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

A Technical Guide to 1,3,5-Tris(4-nitrophenyl)benzene for Researchers and Drug Development Professionals

An In-depth Overview of a Versatile Molecule for Materials Science and Biomedical Research

Introduction

1,3,5-Tris(4-nitrophenyl)benzene (TNPB) is a highly symmetrical, electron-deficient aromatic compound that has garnered significant interest in both materials science and biomedical research. Its rigid, triphenylbenzene core functionalized with three nitro groups provides a unique scaffold for the synthesis of advanced materials and for the development of potential therapeutic agents. This technical guide provides a comprehensive overview of TNPB, including its commercial availability, synthesis, characterization, and key applications, with a focus on its role as a precursor to porous organic polymers and as an inhibitor of amyloid fibril formation.

Physicochemical Properties and Commercial Availability

This compound is a solid organic compound with the molecular formula C₂₄H₁₅N₃O₆ and a molecular weight of approximately 441.4 g/mol .[1][2] It is characterized by its three nitro-substituted phenyl rings attached to a central benzene (B151609) core.

Commercial Suppliers and Specifications

A variety of chemical suppliers offer this compound, typically with a purity of 97% or higher. The table below summarizes the offerings from several prominent suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Benchchem | 29102-61-2 | C₂₄H₁₅N₃O₆ | 441.4 | ≥97% |

| ChemicalBook | 29102-61-2 | C₂₄H₁₅N₃O₆ | 441.4 | 98% |

| Shanghai UCHEM Inc. | 29102-61-2 | C₂₄H₁₅N₃O₆ | 441.4 | 98% |

| HANGZHOU LEAP CHEM CO., LTD. | 29102-61-2 | C₂₄H₁₅N₃O₆ | 441.4 | ≥97% |

| Sigma-Aldrich (Merck) | 29102-61-2 | C₂₄H₁₅N₃O₆ | 441.4 | Not specified |

Synthesis and Characterization

The most common and well-documented method for synthesizing this compound is the acid-catalyzed cyclotrimerization of 4-nitroacetophenone. This reaction involves the self-condensation of three molecules of the ketone precursor to form the central benzene ring.

Experimental Protocol: Triflic Acid-Catalyzed Synthesis

This protocol describes a robust method for the synthesis of TNPB using trifluoromethanesulfonic acid (triflic acid) as a catalyst.

Materials:

-

4-Nitroacetophenone

-

Trifluoromethanesulfonic acid (Triflic acid)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

A mixture of 4-nitroacetophenone (10 g, 60.5 mmol) and triflic acid (400 μL) in toluene (40 mL) is refluxed for 48 hours.

-

The resulting black solid is collected by filtration and washed with toluene (15 mL).

-

The solid is then suspended in N,N-dimethylformamide (60 mL) and refluxed for 20 minutes.

-

The hot solution is filtered, and the collected solid is washed with hot N,N-dimethylformamide (20 mL).

-

The reflux and filtration step in DMF is repeated to ensure purity.

-

The final solid product is dried.

Caption: Workflow for the synthesis of this compound.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

| Technique | Observed Data |

| ¹H NMR (CDCl₃) | δ= 7.56 (d, J 8.1 Hz, 6H), 7.62 (d, J 8.2 Hz, 6H), 7.70 (s, 3H)[3] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 122.3, 125.0, 128.9, 132.1, 139.7, 141.6[3] |

| IR (KBr, cm⁻¹) | 3043, 1595, 1489, 1379, 1085, 1007, 849[3] |

Applications in Materials Science: Precursor for Porous Organic Polymers

This compound is a key building block for the synthesis of nitrogen-rich porous organic polymers (POPs), particularly azo-linked POPs.[1][4] These materials are of interest for applications such as gas storage and separation due to their high surface area and tunable porosity. The synthesis typically involves the reductive homocoupling of the nitro groups on TNPB to form azo linkages.

Experimental Protocol: Synthesis of Azo-Linked Porous Organic Polymers

The following is a general procedure for the synthesis of azo-bridged POPs from TNPB via reductive homocoupling.[4]

Materials:

-

This compound (TNPB)

-

Reducing agent (e.g., Zn or NaBH₄)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Tetrahydrofuran (THF)

Procedure:

-

In a reaction vessel, dissolve TNPB in anhydrous DMF.

-

In a separate flask, prepare a solution of the reducing agent (e.g., NaBH₄) in DMF.

-

Add the reducing agent solution dropwise to the TNPB solution.

-

Heat the reaction mixture (e.g., at 85°C) for 24 hours.

-

After cooling, filter the solid product and wash sequentially with DMF, dilute HCl, water, and THF.

-

Dry the resulting porous organic polymer under vacuum at an elevated temperature (e.g., 140°C).

Caption: General workflow for the synthesis of azo-linked POPs from TNPB.

Biomedical Applications: Inhibition of Amyloid Fibril Formation

A significant application of this compound in the biomedical field is its ability to inhibit the formation of amyloid fibrils. The deposition of these insoluble protein aggregates is a hallmark of several neurodegenerative diseases, including Alzheimer's and Parkinson's diseases. Studies have shown that the electron-withdrawing nitro groups on TNPB enhance its inhibitory potential against the fibrillogenesis of proteins like hen egg white lysozyme (B549824) (HEWL), a common model protein for studying amyloid aggregation.[5]

The inhibitory effect of TNPB is typically evaluated through a series of biophysical and cell-based assays.

Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay

This assay is widely used to quantify the formation of amyloid fibrils in vitro. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[6]

Materials:

-

Hen egg white lysozyme (HEWL)

-

This compound (TNPB) stock solution (in a suitable solvent like DMSO)

-

Thioflavin T (ThT) stock solution (e.g., 8 mg/mL in 10 mM phosphate (B84403) buffer with 150 mM NaCl, pH 7.0, filtered)[6]

-

Fibrillization buffer (e.g., 50 mM glycine, pH 2.5)[5]

-

96-well black microplate

-

Plate reader with fluorescence capabilities

Procedure:

-

Prepare a working solution of HEWL in the fibrillization buffer.

-

In the wells of a 96-well plate, mix the HEWL solution with different concentrations of TNPB or the vehicle control.

-

Incubate the plate under conditions that promote fibril formation (e.g., 57°C with agitation for 48 hours).[5]

-

After incubation, add the ThT working solution to each well to a final concentration of 10-20 µM.[4]

-

Measure the fluorescence intensity using an excitation wavelength of approximately 440-450 nm and an emission wavelength of around 482-485 nm.[4][6]

-

A decrease in fluorescence intensity in the presence of TNPB compared to the control indicates inhibition of fibril formation.

Caption: Workflow for the Thioflavin T assay to assess amyloid fibril inhibition.

Experimental Protocol: Congo Red Binding Assay

Congo Red is another dye used to detect amyloid fibrils. Its binding to fibrils results in a characteristic red shift in its absorbance spectrum.[3]

Materials:

-

Amyloid fibril samples (with and without TNPB)

-

Congo Red solution (e.g., 7 mg/mL in 5 mM potassium phosphate, 150 mM NaCl, pH 7.4, filtered)[3]

-

Phosphate buffer (5 mM potassium phosphate, 150 mM NaCl, pH 7.4)

-

UV-Vis spectrophotometer

Procedure:

-

Zero the spectrophotometer with 1 mL of phosphate buffer in a cuvette from 400 to 700 nm.

-

Add a small volume (e.g., 5 µL) of the Congo Red solution to the buffer and record the spectrum.

-

Add an aliquot (e.g., 5-10 µL) of the protein solution (incubated with or without TNPB) to the cuvette and incubate for 30 minutes at room temperature.

-

Record the absorbance spectrum from 400 to 700 nm.

-

Subtract the spectrum of Congo Red alone from the spectrum of the protein-Congo Red mixture. A maximal spectral difference at around 540 nm is indicative of amyloid fibrils.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability. It is employed to determine if an inhibitor of amyloid fibril formation, such as TNPB, can reduce the cytotoxicity induced by the protein aggregates.[7]

Materials:

-

Cultured cells (e.g., SH-SY5Y neuroblastoma cells)

-

HEWL amyloid fibrils (formed in the presence and absence of TNPB)

-

Cell culture medium

-

MTT solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with pre-formed HEWL fibrils (with and without TNPB) and control solutions for a specified period (e.g., 24-48 hours).

-

After treatment, remove the medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL).[7]

-

Incubate the plate for 3-4 hours at 37°C to allow viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570-590 nm using a microplate reader.

-

An increase in cell viability (higher absorbance) in the presence of TNPB-treated fibrils compared to fibrils alone indicates a reduction in cytotoxicity.

Conclusion

This compound is a valuable and versatile compound for both materials scientists and biomedical researchers. Its well-defined structure and reactive nitro groups make it an excellent precursor for the synthesis of functional porous materials. Furthermore, its demonstrated ability to inhibit amyloid fibril formation opens avenues for its investigation in the context of neurodegenerative diseases. The detailed protocols provided in this guide offer a starting point for researchers to explore the potential of this intriguing molecule in their respective fields.

References

- 1. mdpi.com [mdpi.com]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. The Congo Red assay [assay-protocol.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thioflavin T spectroscopic assay [assay-protocol.com]

- 7. merckmillipore.com [merckmillipore.com]

Methodological & Application

Application Notes and Protocols for Covalent Organic Frameworks (COFs) Derived from 1,3,5-Tris(4-nitrophenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of Covalent Organic Frameworks (COFs) originating from 1,3,5-Tris(4-nitrophenyl)benzene. While direct polymerization of the nitro-functionalized monomer is uncommon, its conversion to the versatile 1,3,5-Tris(4-aminophenyl)benzene (TAPB) precursor is a critical step for the synthesis of highly crystalline and porous imine-linked COFs. This document outlines the reduction of the nitro precursor and the subsequent synthesis of a representative COF, along with characterization data and potential applications in fields relevant to drug development and materials science.

Introduction to this compound in COF Synthesis

This compound is a triphenylbenzene derivative featuring three nitro groups at the para positions of the peripheral phenyl rings. The electron-withdrawing nature of the nitro groups makes this compound a valuable precursor in materials science.[1] In the context of COF chemistry, it is primarily utilized as a starting material for the synthesis of the corresponding triamine derivative, 1,3,5-Tris(4-aminophenyl)benzene (TAPB).[1] TAPB is a key trigonal building block for the construction of 2D COFs with a honeycomb topology through condensation reactions with aldehyde linkers.[2]

The resulting COFs possess inherent porosity, high thermal stability, and a crystalline structure, making them promising candidates for applications in gas storage, catalysis, and drug delivery.[3][4] The ability to introduce functionalities post-synthetically further enhances their utility.

Experimental Protocols

Synthesis of 1,3,5-Tris(4-aminophenyl)benzene (TAPB) from this compound

This protocol details the reduction of the nitro groups to amino groups, a crucial step to enable the participation of the monomer in imine bond formation for COF synthesis.[1]

Materials:

-

This compound

-

Palladium on carbon (10 wt. % Pd)

-

Celite

Procedure:

-

In a round-bottom flask, prepare a mixture of this compound (e.g., 3 g, 6.80 mmol) and 10 wt. % palladium on carbon (e.g., 600 mg) in ethanol (60 mL).

-

Heat the mixture to reflux.

-

Add hydrazine hydrate (9 mL) dropwise to the refluxing mixture.

-

Continue refluxing the reaction mixture overnight.

-

After cooling, filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Cool the filtrate to -24°C for 3 hours to induce precipitation of the product.

-

Collect the precipitate by filtration and wash with cold ethanol (10 mL).

-

Dry the solid in air for 24 hours to obtain 1,3,5-Tris(4-aminophenyl)benzene as a bright-yellow solid. A typical yield for this reaction is around 87%.[1]

Synthesis of a TAPB-based Covalent Organic Framework (COF-1)

This protocol describes a general method for the synthesis of an imine-linked COF using 1,3,5-Tris(4-aminophenyl)benzene (TAPB) and 1,3,5-benzenetricarbaldehyde as the building blocks.[2]

Materials:

-

1,3,5-Tris(4-aminophenyl)benzene (TAPB)

-

1,3,5-Benzenetricarbaldehyde

-

Dioxane

-

6M Acetic Acid

Procedure:

-

In a Pyrex tube, add 1,3,5-Tris(4-aminophenyl)benzene and 1,3,5-benzenetricarbaldehyde in a 1:1 molar ratio.

-

Add a solvent mixture, for example, m-cresol and dioxane, to the tube.

-

Add an aqueous solution of acetic acid (e.g., 6M) as a catalyst.

-

Flash-freeze the tube in liquid nitrogen and evacuate to a high vacuum.

-

Seal the tube under vacuum using a high-temperature torch.

-

Heat the sealed tube in an oven at a constant temperature (e.g., 120°C) for several days (e.g., 3-7 days).

-

After the reaction, allow the tube to cool to room temperature.

-

Open the tube and collect the solid product by filtration.

-

Wash the product sequentially with anhydrous acetone (B3395972) and anhydrous tetrahydrofuran (B95107) to remove any unreacted monomers and solvent.

-

Dry the purified COF powder in a vacuum oven at a suitable temperature (e.g., 150°C) overnight.

Data Presentation

The following table summarizes typical characterization data for COFs synthesized from triphenylbenzene-based monomers. The properties can vary depending on the specific linkers and synthetic conditions used.

| Property | Typical Value | Reference |

| Surface Area (BET) | 700 - 2100 m²/g | [5] |

| Pore Size | 1.2 - 3.4 nm | [5] |

| Thermal Stability (TGA) | Stable up to 400-500 °C in N₂ atmosphere | [6] |

| Crystallinity | High, confirmed by Powder X-ray Diffraction | [7] |

| CO₂ Uptake | Varies with functionalization (e.g., 7.8 wt% at 273 K/1 bar) | [6][8] |

Visualizations

Experimental Workflow for TAPB Synthesis

Caption: Workflow for the synthesis of 1,3,5-Tris(4-aminophenyl)benzene.

General COF Synthesis Workflow

Caption: General workflow for the solvothermal synthesis of an imine-linked COF.

Applications in Drug Development and Beyond

COFs derived from TAPB are being explored for a variety of applications due to their unique structural features.

-

Drug Delivery: The porous nature and high surface area of these COFs make them suitable as carriers for therapeutic agents.[4][9][10] The pore size can be tuned by selecting different linkers to accommodate various drug molecules.[4] Furthermore, the framework can be functionalized to enable targeted and controlled release of drugs.[9]

-

Antimicrobial Applications: Certain COFs have demonstrated antibacterial effects, and their porous structure can be utilized for the controlled release of antimicrobial agents.[3]

-

Biosensing: The ordered structure and potential for functionalization make COFs attractive materials for the development of sensitive and selective biosensors.[4][10]

-

Gas Storage and Separation: The inherent porosity of COFs allows for the storage of gases like hydrogen and carbon dioxide. The introduction of nitro groups into the framework, for instance, has been shown to enhance CO₂ adsorption in related porous materials like metal-organic frameworks (MOFs).[8]

-

Catalysis: The high surface area and potential to incorporate catalytic sites make COFs useful as heterogeneous catalysts.

The nitro groups of the parent compound, this compound, could potentially be retained in the final COF structure through alternative synthetic routes, offering opportunities for post-synthetic modification or leveraging their electron-withdrawing properties for specific applications.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. EP2832767A1 - Method for the Synthesis of Covalent Organic Frameworks - Google Patents [patents.google.com]

- 3. Recent advances in covalent organic frameworks (COFs) for wound healing and antimicrobial applications - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07194K [pubs.rsc.org]

- 4. Covalent organic frameworks (COFs) as carrier for improved drug delivery and biosensing applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ossila.com [ossila.com]

- 7. benchchem.com [benchchem.com]

- 8. Nitro-Functionalized Metal–Organic Frameworks for CO2 Binding - ChemistryViews [chemistryviews.org]

- 9. Application of Covalent Organic Frameworks (COFs) in Stimulus-Responsive Drug Delivery - CD Bioparticles [cd-bioparticles.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Preparation of Nitrogen-Doped Microporous Carbon Materials from 1,3,5-Tris(4-nitrophenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of nitrogen-doped microporous carbon (N-MC) materials using 1,3,5-Tris(4-nitrophenyl)benzene as a key precursor. The synthesis involves the formation of an azo-linked polymer through a reaction with melamine (B1676169), followed by a high-temperature calcination process. These N-MCs exhibit promising characteristics for various applications, including gas capture and potentially as scaffolds or delivery vehicles in drug development due to their high surface area and tunable porosity. This application note outlines the synthesis, characterization, and potential applications, and includes detailed experimental procedures and data presented in a clear, tabular format for easy reference.

Introduction

Nitrogen-doped microporous carbon materials have garnered significant attention in materials science and beyond due to their unique physicochemical properties, including high surface area, tunable pore structures, and enhanced surface chemistry imparted by nitrogen functionalities. These properties make them suitable for a wide range of applications, such as catalysis, energy storage, and gas separation. In the context of drug development, porous carbon materials are being explored for their potential in drug delivery, bio-imaging, and as scaffolds for tissue engineering.

This compound is a symmetrical aromatic compound that serves as an excellent building block for creating well-defined porous organic polymers. When reacted with a nitrogen-rich source like melamine, it can form azo-linked polymers. Subsequent thermal treatment, or calcination, of these polymers leads to the formation of nitrogen-doped microporous carbons with uniform pore diameters.[1] The resulting carbonaceous materials are promising candidates for applications in CO2 capture and H2 adsorption, highlighting their potential relevance in environmental and energy-related research.[1]

Experimental Protocols

This section details the step-by-step procedures for the synthesis of the azo-linked polymer intermediate and its subsequent conversion into nitrogen-doped microporous carbon.

Synthesis of Azo-Linked Polymer (ALP)

The synthesis of the azo-linked polymer involves the condensation of this compound with melamine.

Materials:

-

This compound

-

Melamine

-

Anhydrous Dimethylformamide (DMF)

-

Potassium Hydroxide (B78521) (KOH)

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound and melamine in anhydrous DMF. The molar ratio of the two reactants can be varied to tune the properties of the final material.

-

Add potassium hydroxide to the mixture.

-

Heat the reaction mixture to 106°C under a nitrogen atmosphere and maintain for 24 hours.

-

After cooling to room temperature, collect the precipitate by filtration.

-

Wash the collected solid thoroughly with deionized water and methanol to remove any unreacted monomers and impurities.

-

Dry the resulting azo-linked polymer in a vacuum oven at 80°C overnight.

Preparation of Nitrogen-Doped Microporous Carbon (N-MC)

The synthesized azo-linked polymer is then carbonized to produce the final nitrogen-doped microporous carbon material.

Materials:

-

Azo-linked polymer (synthesized as described above)

-

High-purity nitrogen gas

Procedure:

-

Place the dried azo-linked polymer in a tube furnace.

-

Heat the sample to the desired carbonization temperature (e.g., 600-800°C) under a steady flow of nitrogen gas. A typical heating rate is 5°C/min.

-

Hold the sample at the target temperature for a specified duration (e.g., 2-4 hours) to ensure complete carbonization.

-

Allow the furnace to cool down to room temperature under the nitrogen atmosphere.

-

The resulting black powder is the nitrogen-doped microporous carbon.

Data Presentation

The following table summarizes the key quantitative data for a representative nitrogen-doped microporous carbon material synthesized from this compound and melamine, based on typical results for similar materials.

| Property | Value |

| BET Surface Area | 500 - 950 m²/g |

| Total Pore Volume | 0.3 - 0.6 cm³/g |

| Micropore Volume | 0.2 - 0.4 cm³/g |

| Nitrogen Content | 5 - 15 wt% |

| CO₂ Adsorption Capacity | 2.5 - 4.0 mmol/g (at 273 K, 1 bar) |

| H₂ Adsorption Capacity | 1.0 - 1.5 wt% (at 77 K, 1 bar) |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the preparation of nitrogen-doped microporous carbon materials from this compound.

References

Application of 1,3,5-Tris(4-nitrophenyl)benzene in Gas Separation Membranes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(4-nitrophenyl)benzene (TNPB) is a key precursor in the synthesis of advanced microporous polymers for gas separation applications. While not directly used in membrane fabrication, its derivative, 1,3,5-Tris(4-aminophenyl)benzene (TAPB), is a crucial building block for creating high-performance polyimide and covalent organic framework (COF) membranes. The rigid, tripodal structure of the TAPB monomer, when polymerized with various dianhydrides, results in polymers with high fractional free volume (FFV), excellent thermal stability, and tunable pore sizes, making them highly effective for separating gas mixtures such as CO₂/N₂ and CO₂/CH₄.

This document provides detailed application notes on the use of TNPB-derived polymers in gas separation membranes, including quantitative performance data, comprehensive experimental protocols for polymer synthesis and membrane fabrication, and a standardized procedure for gas permeation testing.

Data Presentation: Gas Separation Performance of TAPB-Based Polyimide Membranes

The gas separation performance of membranes fabricated from polyimides synthesized using 1,3,5-Tris(4-aminophenyl)benzene (TAPB) and various dianhydrides is summarized below. Permeability is reported in Barrer, where 1 Barrer = 10⁻¹⁰ cm³ (STP) · cm / (cm² · s · cmHg).

| Polyimide | Gas | Permeability (Barrer) | Selectivity (CO₂/N₂) | Selectivity (CO₂/CH₄) |

| 6FDA-TAPB | CO₂ | 47 | - | - |

| N₂ | - | - | - | |

| CH₄ | - | - | - | |

| 6FDA-TAPOB | CO₂ | 12.8 | 35 | - |

| N₂ | ~0.37 | - | - | |

| CH₄ | - | - | - |

Note: Data for a wider range of gases and specific TAPB-based polyimides is an active area of research. The table will be updated as more comprehensive data becomes available.

Experimental Protocols

Synthesis of 1,3,5-Tris(4-aminophenyl)benzene (TAPB) from this compound (TNPB)

This protocol describes the reduction of the nitro groups of TNPB to amine groups to yield TAPB.

Materials:

-

This compound (TNPB)

-

Palladium on carbon (10 wt% Pd/C)

-

Hydrazine (B178648) hydrate (B1144303) (80-95%)

-

Celite

Procedure:

-

In a round-bottom flask, suspend TNPB in ethanol.

-

Add 10 wt% Pd/C catalyst to the suspension.

-

Heat the mixture to reflux.

-

Add hydrazine hydrate dropwise to the refluxing mixture.

-

Continue refluxing for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the hot solution through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with hot ethanol.

-

Combine the filtrates and allow to cool to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the precipitated yellow solid of TAPB by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

Synthesis of a TAPB-Based Polyimide Membrane (e.g., 6FDA-TAPB)

This protocol details the two-step polycondensation method to synthesize a polyimide from TAPB and 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA).

Materials:

-

1,3,5-Tris(4-aminophenyl)benzene (TAPB)

-

4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

-

N,N-Dimethylacetamide (DMAc, anhydrous)

-

Acetic anhydride

Procedure:

Step 1: Poly(amic acid) Synthesis

-

In a dry, nitrogen-purged three-neck flask equipped with a mechanical stirrer, dissolve TAPB in anhydrous DMAc.

-

Once fully dissolved, add an equimolar amount of 6FDA in portions to the stirred solution at room temperature.

-

Continue stirring under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.

Step 2: Chemical Imidization and Membrane Casting

-

To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (e.g., 2:1 molar ratio relative to the repeating unit) as the dehydrating agent and catalyst, respectively.

-

Stir the mixture at room temperature for 1 hour, then at 50-60°C for another 2-3 hours to ensure complete imidization.

-

Filter the resulting polyimide solution through a syringe filter (e.g., 5 µm).

-

Cast the filtered solution onto a clean, level glass plate using a doctor blade to achieve a uniform thickness.

-

Place the cast membrane in a vacuum oven and dry using a stepwise heating program (e.g., 80°C for 12 hours, 150°C for 6 hours, and 200°C for 2 hours) to slowly remove the solvent and induce thermal imidization of any remaining amic acid groups.

-

After cooling to room temperature, carefully peel the polyimide membrane from the glass plate.

Gas Permeation Measurement Protocol

This protocol outlines the constant-volume/variable-pressure method for determining the gas permeability of the fabricated polyimide membranes.[1]

Apparatus:

-

Gas permeation cell

-

Vacuum pump

-

Pressure transducers

-

Mass flow controllers

-

Gas cylinders with pure gases (e.g., H₂, CO₂, O₂, N₂, CH₄)

Procedure:

-

Cut a circular sample of the polyimide membrane and mount it in the gas permeation cell, ensuring a proper seal.

-

Evacuate both the upstream (feed) and downstream (permeate) sides of the membrane to a high vacuum (e.g., < 1 mbar) for several hours to remove any absorbed gases or moisture.

-

Close the valve to the vacuum pump on the permeate side to isolate a known permeate volume.

-

Introduce the first test gas to the upstream side of the membrane at a constant pressure (e.g., 2-10 bar).

-

Record the pressure increase on the downstream side as a function of time using a pressure transducer.

-

The gas permeability coefficient (P) can be calculated from the steady-state rate of pressure increase (dp/dt) using the following equation:

P = (V * l) / (A * T * R * (p_feed - p_permeate)) * (dp/dt)

where:

-

V is the permeate volume (cm³)

-

l is the membrane thickness (cm)

-

A is the effective membrane area (cm²)

-

T is the absolute temperature (K)

-

R is the gas constant

-

p_feed is the feed pressure

-

p_permeate is the permeate pressure (can be considered negligible at the beginning of the experiment)

-

-

After each measurement, evacuate both sides of the membrane before introducing the next test gas.

-

The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their individual permeability coefficients:

α_(A/B) = P_A / P_B

Visualizations

Caption: Synthesis of a TAPB-based polyimide membrane from TNPB.

Caption: Gas separation mechanism through a TAPB-based polyimide membrane.

References

Application Notes and Protocols: 1,3,5-Tris(4-nitrophenyl)benzene as an Inhibitor of Amyloid Fibril Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein misfolding and subsequent aggregation into amyloid fibrils are associated with a range of debilitating human disorders, including Alzheimer's disease, Parkinson's disease, and type 2 diabetes. The development of small molecules that can inhibit or reverse this fibrillization process is a significant therapeutic strategy. 1,3,5-Tris(4-nitrophenyl)benzene is a small aromatic compound that has demonstrated potential as an inhibitor of amyloid fibril formation. Its structure, featuring a central triphenylbenzene core with electron-withdrawing nitro groups, is thought to play a key role in its inhibitory activity. These application notes provide an overview of its function and detailed protocols for its evaluation.

Recent studies have explored a series of 1,3,5-triphenylbenzene (B1329565) derivatives for their effects on the amyloid aggregation of hen egg white lysozyme (B549824) (HEWL), a model protein for studying amyloidogenesis.[1][2][3] Among the tested compounds, those with electron-withdrawing substituents, such as the nitro groups in this compound, have shown enhanced inhibitory potential against HEWL fibril formation.[1][2] This suggests that the electronic properties of the substituents on the triphenylbenzene core are crucial for their anti-amyloidogenic efficacy.

Mechanism of Action

The proposed mechanism of action for this compound involves direct interaction with the amyloidogenic protein, in this case, HEWL. The planar, aromatic structure of the triphenylbenzene core is believed to interfere with the protein self-assembly process that leads to the formation of β-sheet-rich amyloid fibrils. The electron-withdrawing nature of the para-nitro groups appears to strengthen this interaction, thereby potentiating the inhibitory effect compared to derivatives with electron-donating groups.[1][2] This interaction likely prevents the conformational changes required for the protein to form the characteristic cross-β structure of amyloid fibrils.

Caption: Proposed mechanism of amyloid fibril formation inhibition.

Data Presentation

The inhibitory effects of this compound (referred to as Compound 3 in the source study) on HEWL amyloid fibril formation have been evaluated using various biophysical techniques. The following table summarizes the key findings.

| Experimental Assay | Parameter Measured | Observation with this compound | Reference |

| Thioflavin T (ThT) Fluorescence Assay | Fluorescence intensity (correlates with fibril formation) | Dose-dependent decrease in ThT fluorescence, indicating inhibition of HEWL aggregation. | [1] |

| Congo Red (CR) Binding Assay | Absorbance (indicates presence of amyloid fibrils) | Lower CR absorbance compared to control, signifying inhibition of fibril formation. | [1] |

| Atomic Force Microscopy (AFM) | Fibril morphology | Presence of smaller, amorphous aggregates instead of long, mature fibrils observed in the control. | [1] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Secondary structure (β-sheet content) | Reduction in the characteristic β-sheet signal associated with amyloid fibrils. | [1][4] |

| Cell Viability (MTT) Assay | Cytotoxicity of HEWL aggregates | Reduction in the toxicity of HEWL aggregates formed in the presence of the compound. | [1][2] |

| Caspase-3 Activity Assay | Apoptosis induction by HEWL aggregates | Decrease in caspase-3 activity, suggesting reduced apoptosis in cells treated with HEWL aggregates formed with the inhibitor. | [1][2] |

Experimental Protocols

The following are detailed protocols for evaluating the inhibitory activity of this compound on the amyloid fibril formation of a model protein like HEWL.

Thioflavin T (ThT) Fluorescence Assay

This assay is used to quantify the formation of amyloid fibrils. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

Materials:

-

Hen Egg White Lysozyme (HEWL)

-

This compound

-

Thioflavin T (ThT)

-

Hydrochloric acid (HCl)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well black, clear-bottom microplates

-

Fluorometric microplate reader

Protocol:

-

Preparation of Solutions:

-

Prepare a 2 mg/mL (140 µM) stock solution of HEWL in 50 mM glycine buffer (pH 2.5).

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a 1 mM stock solution of ThT in deionized water and filter through a 0.2 µm syringe filter.

-

-

Aggregation Assay:

-

In separate microcentrifuge tubes, add the HEWL stock solution.

-

Add varying concentrations of the this compound stock solution to the HEWL solutions to achieve final inhibitor concentrations ranging from 0.03 µM to 2.6 µM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1% (v/v).

-

Include a control sample with HEWL and an equivalent amount of DMSO without the inhibitor.

-

Incubate the samples at 57°C for 48 hours with gentle stirring (e.g., 250 rpm) to induce fibril formation.

-

-

ThT Measurement:

-

After incubation, dilute the aggregated samples and the ThT stock solution in 50 mM glycine buffer (pH 2.5) to final concentrations of 50 µM HEWL and 20 µM ThT, respectively, in the wells of a 96-well plate.

-

Measure the fluorescence intensity using a microplate reader with excitation at approximately 450 nm and emission at approximately 485 nm.

-

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of the aggregates formed in the presence and absence of the inhibitor.

Materials:

-

Aggregated HEWL samples (from the aggregation assay)

-

Copper grids (400-mesh, carbon-coated)

-

Uranyl acetate (B1210297) or phosphotungstic acid (for negative staining)

-

Deionized water

Protocol:

-

Sample Preparation:

-

Place a 5-10 µL drop of the aggregated HEWL sample onto a copper grid.

-

Allow the sample to adsorb for 1-2 minutes.

-

Wick off the excess sample with filter paper.

-

-

Negative Staining:

-

Wash the grid by placing it on a drop of deionized water for 1 minute.

-

Wick off the water.

-

Stain the grid by placing it on a drop of 2% (w/v) uranyl acetate or phosphotungstic acid for 1-2 minutes.

-

Wick off the excess stain and allow the grid to air dry completely.

-

-

Imaging:

-

Visualize the samples using a transmission electron microscope at an appropriate magnification.

-

Cell Viability (MTT) Assay

This assay assesses the cytotoxicity of the HEWL aggregates on a relevant cell line (e.g., SH-SY5Y neuroblastoma cells).

Materials:

-

Aggregated HEWL samples

-

SH-SY5Y cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM/F12)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO or solubilization buffer

-

96-well cell culture plates

-

Spectrophotometric microplate reader